Val-boroPro;PT100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Val-boroPro is typically synthesized through a series of chemical reactions involving the incorporation of boronic acid into a dipeptide structure. The preparation of Val-boroPro involves the following steps :
Synthesis of the dipeptide: The dipeptide is synthesized by coupling L-valine with L-proline.
Incorporation of boronic acid: The dipeptide is then reacted with boronic acid to form the boronic dipeptide.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Chemical Reactions Analysis
Val-boroPro undergoes several types of chemical reactions, including:
Inhibition of dipeptidyl peptidases: Val-boroPro inhibits DPP-IV, DPP8, and DPP9 by forming a covalent bond with the active site of these enzymes
Interaction with inflammasomes: Val-boroPro disrupts the inhibitory interaction between DPP8/9 and the inflammasome sensor NLRP1, leading to the activation of the NLRP1 inflammasome.
Antitumor activity: Val-boroPro induces the production of cytokines and chemokines that participate in innate and adaptive immune responses, contributing to its antitumor effects.
Scientific Research Applications
Chemistry: Val-boroPro is used as a tool compound to study the inhibition of dipeptidyl peptidases and their role in various biological processes.
Biology: Val-boroPro is used to investigate the activation of inflammasomes and the resulting immune responses.
Industry: Val-boroPro is used in the development of new therapeutic agents targeting dipeptidyl peptidases and inflammasomes.
Mechanism of Action
Val-boroPro exerts its effects through several mechanisms :
Inhibition of dipeptidyl peptidases: Val-boroPro inhibits DPP-IV, DPP8, and DPP9 by forming a covalent bond with the active site of these enzymes, preventing their catalytic activity.
Activation of inflammasomes: Val-boroPro disrupts the inhibitory interaction between DPP8/9 and the inflammasome sensor NLRP1, leading to the activation of the NLRP1 inflammasome.
Comparison with Similar Compounds
Val-boroPro is unique in its ability to inhibit multiple dipeptidyl peptidases and activate inflammasomes . Similar compounds include:
Sitagliptin: A selective DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Another selective DPP-IV inhibitor used for managing type 2 diabetes.
Linagliptin: A selective DPP-IV inhibitor with a similar mechanism of action to sitagliptin and vildagliptin.
Val-boroPro stands out due to its non-selective inhibition of multiple dipeptidyl peptidases and its ability to activate inflammasomes, making it a valuable tool for studying immune responses and developing new therapeutic agents .
Biological Activity
Val-boroPro, also known as PT-100 or Talabostat, is a dipeptidyl boronic acid that serves as a non-selective inhibitor of various dipeptidyl peptidases (DPPs), particularly DPP8 and DPP9. This compound has garnered significant attention for its immunostimulatory properties and potential therapeutic applications in cancer treatment. This article delves into the biological activity of Val-boroPro, highlighting its mechanisms of action, effects on immune responses, and relevant research findings.
Val-boroPro exerts its biological effects primarily through the inhibition of DPPs, which play crucial roles in regulating immune responses and inflammation. The inhibition of DPP8 and DPP9 leads to the activation of the NLRP1 inflammasome, a key component in the innate immune system. This activation results in the cleavage of pro-caspase-1, which subsequently triggers pyroptosis, a form of programmed cell death characterized by inflammatory responses.
Key Mechanisms:
- Dipeptidyl Peptidase Inhibition : Val-boroPro competitively inhibits DPPs, disrupting their normal function and enhancing immune activation.
- Inflammasome Activation : The compound activates NLRP1 by relieving its inhibitory interaction with DPP9, leading to pro-caspase-1 activation and pyroptosis.
- Cytokine Release : Val-boroPro induces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, G-CSF, and CXCL1/KC, which are crucial for mediating antitumor immunity.
Immune Activation
Val-boroPro has been shown to stimulate various components of the immune system:
- Cytotoxicity : The compound induces pyroptosis selectively in monocytes and macrophages, leading to cell death that releases inflammatory cytokines .
- Cytokine Upregulation : Studies indicate that Val-boroPro significantly increases serum levels of several cytokines in mouse models, suggesting robust immune activation .
Antitumor Activity
Research has demonstrated that Val-boroPro exhibits potent antitumor effects in various cancer models:
- Tumor Regression : In syngeneic cancer models, Val-boroPro administration led to significant tumor regression through immune-mediated mechanisms .
- Phase III Trials : The compound has progressed to Phase III clinical trials due to its promising results in enhancing antitumor immunity .
Case Studies
Several studies have explored the biological activity of Val-boroPro:
-
Study on Immune Activation :
- Researchers found that Val-boroPro induces pyroptosis in macrophages through DPP8/9 inhibition, leading to increased levels of pro-inflammatory cytokines. Mice deficient in caspase-1 showed no cytokine elevation after treatment with Val-boroPro, highlighting the importance of this pathway in immune stimulation .
- Antitumor Efficacy :
- Hematopoietic Stimulation :
Data Tables
Biological Activity | Mechanism | Outcome |
---|---|---|
Cytotoxicity in Monocytes | Induction of pyroptosis via DPP8/9 inhibition | Increased release of IL-1β and other cytokines |
Tumor Regression | Immune-mediated effects | Significant reduction in tumor size in mouse models |
Hematopoietic Stimulation | Enhanced progenitor cell growth | Increased immune cell populations |
Properties
IUPAC Name |
[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMADOPPWWGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.